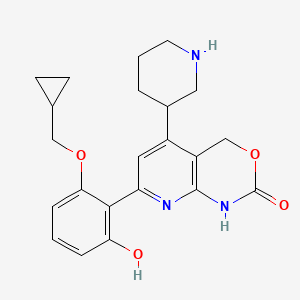
Bay 65-1942 R form
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bay 65-1942 R form is an ATP-competitive and selective inhibitor of IKKβ kinase with an IC50 value of 2 nM . It is the less active R-form of Bay 65-1942 . This compound is primarily used in scientific research to study the inhibition of IKKβ kinase, which plays a crucial role in the NF-κB signaling pathway .
Preparation Methods
The synthetic routes and reaction conditions for Bay 65-1942 R form are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its unique molecular structure, which includes a cyclopropylmethoxy group, a piperidin-3-yl group, and a pyrido[2,3-d][1,3]oxazin-2-one core . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired selectivity and activity of the compound .
Chemical Reactions Analysis
Bay 65-1942 R form undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bay 65-1942 R form has a wide range of scientific research applications, including:
Mechanism of Action
Bay 65-1942 R form exerts its effects by competitively inhibiting the ATP-binding site of IKKβ kinase . This inhibition prevents the phosphorylation and subsequent degradation of IκBα, leading to the suppression of NF-κB activation . The molecular targets and pathways involved include the NF-κB signaling pathway, which plays a critical role in regulating immune responses, inflammation, and cell survival .
Comparison with Similar Compounds
Bay 65-1942 R form is unique in its selective inhibition of IKKβ kinase. Similar compounds include:
Bay 65-1942 free base: Another form of Bay 65-1942 with similar inhibitory properties.
Bay 65-1942 hydrochloride: A hydrochloride salt form of Bay 65-1942.
Celastrol: A natural compound known to inhibit IKKβ kinase.
BMS-345541: A synthetic inhibitor of IKKβ kinase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties, highlighting the uniqueness of this compound in its selective inhibition of IKKβ kinase .
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-piperidin-3-yl-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27) |
InChI Key |
IGJVFGZEWDGDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862221.png)
![[(4S,5S,6R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10862229.png)

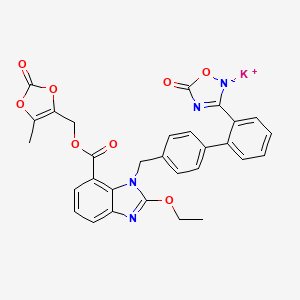
![[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10862247.png)
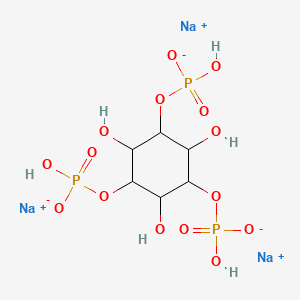
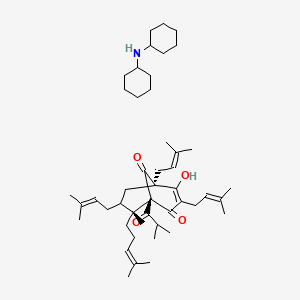
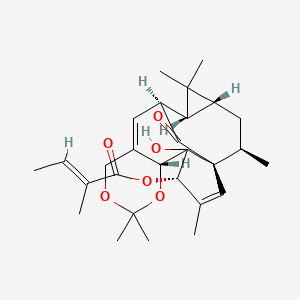
![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)
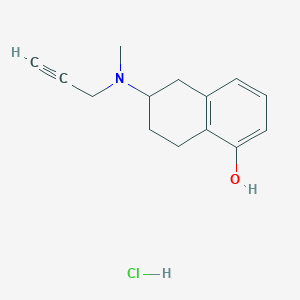
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetate](/img/structure/B10862290.png)
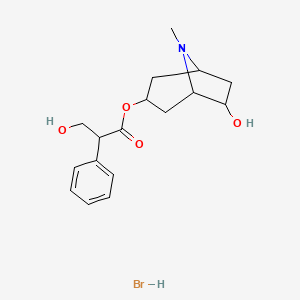
![2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole](/img/structure/B10862307.png)
